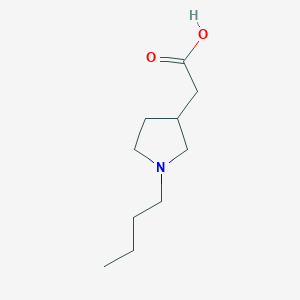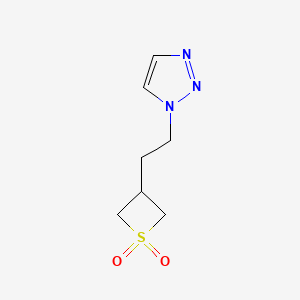
3,5-Dicyano-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dicyano-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two cyano groups and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-methoxybenzoic acid followed by reduction and subsequent cyanation
Industrial Production Methods
In an industrial setting, the production of 3,5-Dicyano-4-methoxybenzoic acid may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally benign solvents and reagents is also a consideration in industrial production.
化学反応の分析
Types of Reactions
3,5-Dicyano-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide variety of functionalized derivatives.
科学的研究の応用
3,5-Dicyano-4-methoxybenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3,5-Dicyano-4-methoxybenzoic acid involves its interaction with specific molecular targets. The cyano groups and methoxy group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to modulate enzyme activity or interact with cellular receptors.
類似化合物との比較
Similar Compounds
3,5-Dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of cyano groups.
4-Methoxybenzoic acid: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dicyano-4-hydroxybenzoic acid: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
3,5-Dicyano-4-methoxybenzoic acid is unique due to the presence of both cyano and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure also allows for specific interactions with biological targets, making it valuable in various research applications.
特性
分子式 |
C10H6N2O3 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC名 |
3,5-dicyano-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H6N2O3/c1-15-9-7(4-11)2-6(10(13)14)3-8(9)5-12/h2-3H,1H3,(H,13,14) |
InChIキー |
YTGOMZFWOSYMLN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1C#N)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)

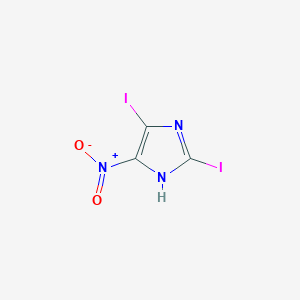
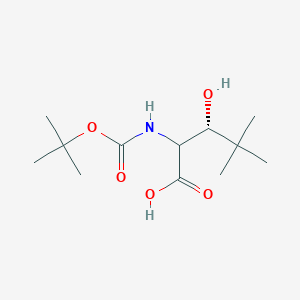
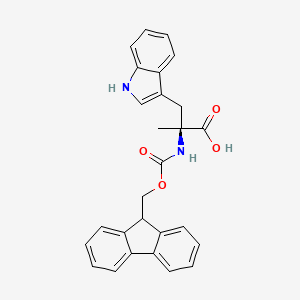
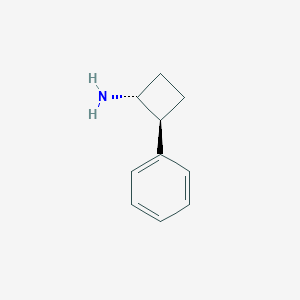
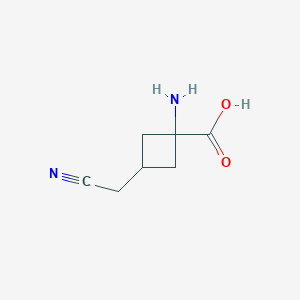
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
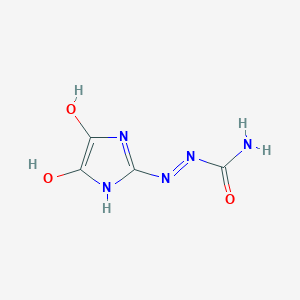
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
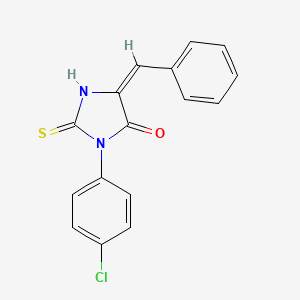
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
